molecular formula C15H15BrN2O2S2 B2802024 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477539-27-8

2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2802024
CAS No.: 477539-27-8
M. Wt: 399.32
InChI Key: PUMMPXWELNIUMZ-UHFFFAOYSA-N
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Description

2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H15BrN2O2S2 and its molecular weight is 399.32. The purity is usually 95%.
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Biological Activity

The compound 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in oncology. This review synthesizes current research findings regarding its biological activity, focusing on its antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrN₂O₂S
  • Molecular Weight : 404.32 g/mol
  • CAS Number : 2098490-06-1

The structure of this compound incorporates a bromothiophene moiety and a cyclohepta[b]thiophene framework, which are critical for its biological activity. The presence of the carboxamide functional groups enhances its solubility and bioavailability.

Antiproliferative Effects

Recent studies have highlighted the compound's significant antiproliferative activity across various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), OVACAR (ovarian cancer), CAKI-1 (renal cancer), T47D (breast cancer).
  • GI₅₀ Values : The compound exhibited submicromolar GI₅₀ values indicating potent growth inhibition:
    • A549: 0.362 μM
    • OVACAR-4: 2.01 μM
    • CAKI-1: 0.69 μM
    • T47D: 0.362 μM .

The mechanisms underlying the antiproliferative effects of this compound appear to involve:

  • Cell Cycle Arrest : Induction of G₂/M phase arrest was observed in treated A549 cells.
  • Apoptosis Induction : The compound activated caspases (caspase 3, 8, and 9), suggesting a pathway leading to programmed cell death.
  • Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, it may disrupt microtubule dynamics, which is crucial for cell division .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other known thiophene derivatives is presented in the table below:

Compound NameGI₅₀ (μM)Mechanism of ActionCell Lines Tested
Nocodazole~22.28Tubulin polymerization inhibitionA549, OVACAR
Compound 170.362Tubulin polymerization inhibitionA549
ELR5104449.0Disruption of microtubulesMDA-MB-435
Benzothiophene Derivative<1Binding to colchicine siteVarious cancer cell lines

Case Studies and Research Findings

In a recent study, compound 17 , structurally similar to our compound of interest, was evaluated for its anticancer properties. It demonstrated broad-spectrum activity against multiple cancer types with minimal cytotoxicity towards normal cells . The research emphasized the importance of further development and optimization of such compounds for therapeutic use.

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S2/c16-11-7-6-10(21-11)14(20)18-15-12(13(17)19)8-4-2-1-3-5-9(8)22-15/h6-7H,1-5H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMMPXWELNIUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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